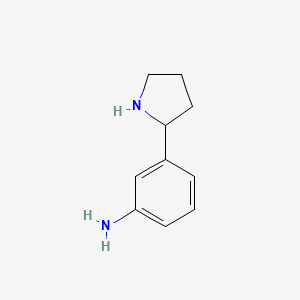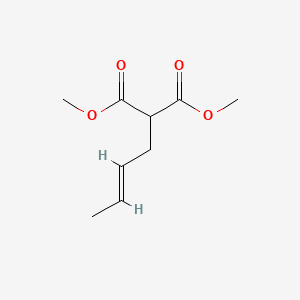
((E)-But-2-enyl)malonic Acid Dimethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((E)-But-2-enyl)malonic Acid Dimethyl Ester: is an organic compound that belongs to the class of malonic acid esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s structure includes a malonic acid core with two ester groups and a but-2-enyl substituent, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-But-2-enyl)malonic Acid Dimethyl Ester typically involves the alkylation of malonic acid dimethyl ester with an appropriate but-2-enyl halide. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the malonic ester and generate the enolate, which then undergoes nucleophilic substitution with the but-2-enyl halide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Alkylation: The compound can undergo further alkylation reactions at the alpha position of the malonic ester.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed:
Substituted Acetic Acids: Formed through decarboxylation.
Malonic Acid Derivatives: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through carbon-carbon bond formation .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate these derivatives for their ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the production of various compounds makes it valuable for large-scale chemical manufacturing .
Wirkmechanismus
The mechanism of action of ((E)-But-2-enyl)malonic Acid Dimethyl Ester involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric effects of the but-2-enyl group, which can stabilize or destabilize the enolate intermediate .
Vergleich Mit ähnlichen Verbindungen
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis, similar to malonic ester synthesis but yields ketones instead of carboxylic acids.
Uniqueness: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is unique due to the presence of the but-2-enyl group, which provides additional reactivity and selectivity in synthetic applications. This substituent can influence the compound’s behavior in reactions, making it a versatile intermediate for the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
dimethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI-Schlüssel |
JFDGGUKORQBGCJ-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/CC(C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC=CCC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


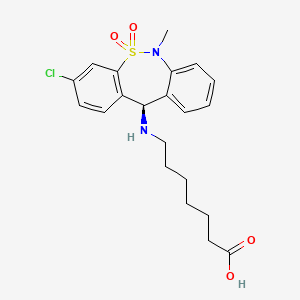
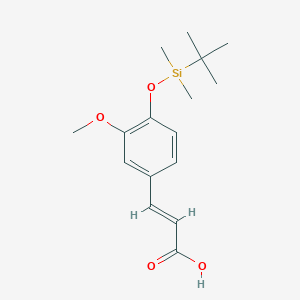
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)

![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
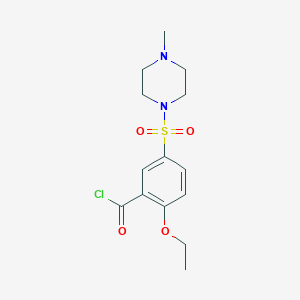
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

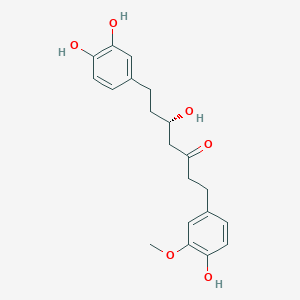
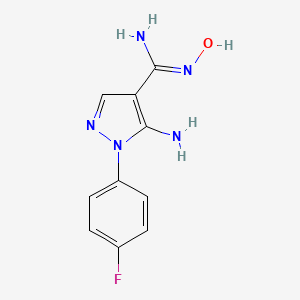
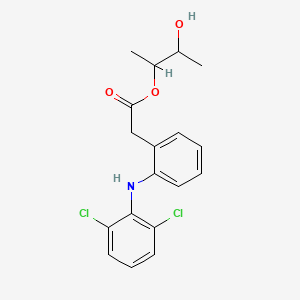
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
